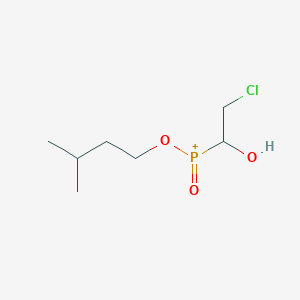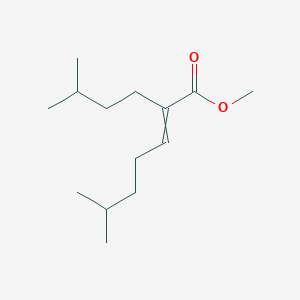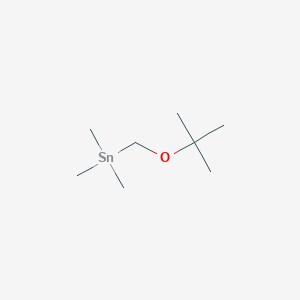
(tert-Butoxymethyl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butoxymethyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tert-butoxymethyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxymethyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with tert-butoxymethyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
(CH3)3SnCl+LiCH2O-t-Bu→(CH3)3SnCH2O-t-Bu+LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(tert-Butoxymethyl)(trimethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The tin atom can participate in nucleophilic substitution reactions, where the tert-butoxymethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form tin oxides or reduction to form lower oxidation state tin compounds.
Hydrostannation: The addition of this compound to alkenes and alkynes, forming organotin hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides (e.g., bromides, iodides) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides.
Reduction: Formation of lower oxidation state tin compounds.
Applications De Recherche Scientifique
(tert-Butoxymethyl)(trimethyl)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (tert-Butoxymethyl)(trimethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophiles, facilitating various chemical transformations. The tert-butoxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyltin Chloride: A precursor in the synthesis of (tert-Butoxymethyl)(trimethyl)stannane.
Tetramethyltin: Another organotin compound with similar reactivity but different substituents.
Tributyltin Hydride: Used in similar hydrostannation reactions but with different steric and electronic properties.
Uniqueness
This compound is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other organotin compounds.
Propriétés
Numéro CAS |
87996-28-9 |
|---|---|
Formule moléculaire |
C8H20OSn |
Poids moléculaire |
250.95 g/mol |
Nom IUPAC |
trimethyl-[(2-methylpropan-2-yl)oxymethyl]stannane |
InChI |
InChI=1S/C5H11O.3CH3.Sn/c1-5(2,3)6-4;;;;/h4H2,1-3H3;3*1H3; |
Clé InChI |
NXEHPZLXRJWXOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


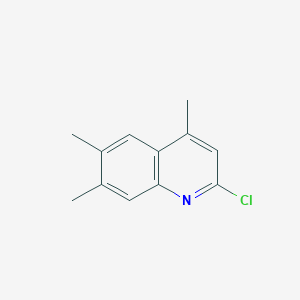
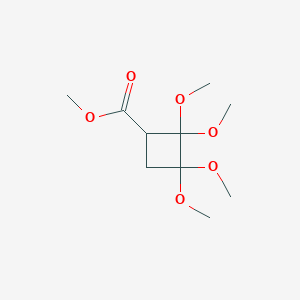
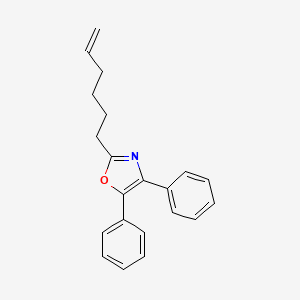
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
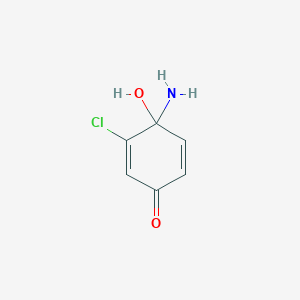
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
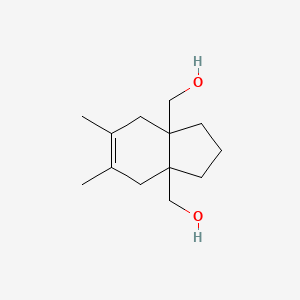
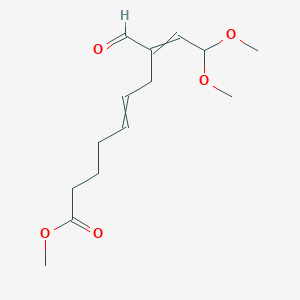
![Ethyl thieno[2,3-b]pyridin-6-ylcarbamate](/img/structure/B14389821.png)
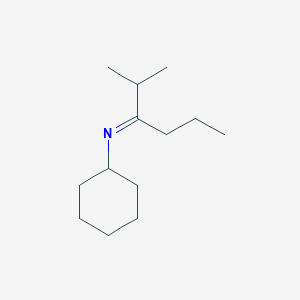
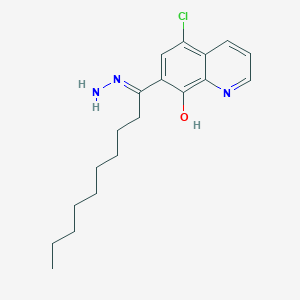
![2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)](/img/structure/B14389845.png)
